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Compound of Interest

Compound Name:
3,5-Dichloro-3',4'-

dimethylbenzophenone

CAS No.: 951884-27-8

Cat. No.: B3025062

Get Quote

Executive Summary
The benzophenone (diaryl ketone) scaffold is recognized as a "privileged structure" in

medicinal chemistry due to its ability to serve as a ligand for a diverse array of biological

targets. Its inherent structural features—two aromatic rings bridged by a carbonyl group—

provide a rigid yet adaptable framework for displaying pharmacophores in three-dimensional

space.

This technical guide analyzes the Structure-Activity Relationship (SAR) of benzophenone

derivatives, focusing on their application as Non-Nucleoside Reverse Transcriptase Inhibitors

(NNRTIs) and tubulin polymerization inhibitors. It details synthetic pathways, mechanistic

grounding, and validated experimental protocols for researchers engaged in lead optimization.

The Pharmacophore: Structural Biology & Binding
Modes
The benzophenone core consists of two phenyl rings (Ring A and Ring B) linked by a
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hybridized carbonyl carbon. This linker imposes a specific geometry; the rings are not coplanar
but are twisted relative to each other (dihedral angle approx. 45-55°) to minimize steric
repulsion between ortho-hydrogens.

Key Interaction Points
The Carbonyl Bridge: Acts as a hydrogen bond acceptor (HBA). In many active sites (e.g.,

HIV-1 RT), this oxygen forms critical water-mediated or direct H-bonds with backbone

amides.

Ring A & B: Participate in

stacking (T-shaped or parallel-displaced) with aromatic residues (Tyr, Trp, Phe) in the binding
pocket.

Substituent Vectors: The ortho, meta, and para positions allow for precise probing of the

steric and electronic requirements of the target pocket.

Visualization: The Benzophenone Interaction Map
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Figure 1: Pharmacophoric features of the benzophenone scaffold showing key interaction

vectors and structural constraints.

Synthetic Strategies for Library Generation
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To conduct a robust SAR study, efficient access to diverse derivatives is required. The Friedel-

Crafts Acylation remains the cornerstone method due to its reliability and scalability.

Protocol Selection Logic
While organolithium additions to nitriles or oxidation of diarylmethanes are valid, Friedel-Crafts

allows for the direct coupling of commercially available acyl chlorides with electron-rich arenes,

making it ideal for high-throughput library synthesis.

Workflow: Synthetic Decision Tree
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Figure 2: Decision matrix for selecting the optimal synthetic route based on substituent

chemical stability.

SAR Deep Dive: Mechanisms & Case Studies
Case Study A: HIV-1 Non-Nucleoside Reverse
Transcriptase Inhibitors (NNRTIs)
Benzophenones (e.g., GW4511, GW678248) have shown picomolar potency against HIV-1 RT.

The SAR in this domain is driven by the need to bind into a hydrophobic pocket near the

polymerase active site, locking the enzyme in an inactive conformation.

The "W229" Contact: Substituents at the meta-position of Ring A are critical. They induce

contact with the conserved Tryptophan-229 (W229) residue.

Resilience to Mutation: Unlike first-generation NNRTIs (e.g., nevirapine), benzophenones

possess a flexible "butterfly-like" conformation. When the Tyr-181 residue mutates (Y181C),

the benzophenone can adjust its dihedral angle to maintain binding, reducing cross-

resistance.

H-Bonding: The carbonyl oxygen accepts a hydrogen bond from the backbone amide of Lys-

103.

Data Summary: Impact of Ring A Substitution on HIV-1 RT Inhibition
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Compound
ID

Ring A
Substituent

Ring B
Substituent

IC50 (WT
HIV-1)

IC50
(K103N
Mutant)

SAR Insight

Ref 1 H 4-NH2 55 nM >1000 nM

Baseline

activity; poor

mutant

coverage.

GW4511 3-Cl, 5-Me 4-NH2 1.2 nM 3.5 nM

Meta-

substituents

fill the

hydrophobic

pocket

(W229).

GW6782 3-F, 5-Me 4-NH-SO2Me 0.5 nM 1.0 nM

Sulfonamide

on Ring B

adds H-bond

contacts;

Fluorine

improves

metabolic

stability.

Case Study B: Anticancer Agents (Tubulin
Polymerization)
Benzophenone derivatives often mimic the structure of Combretastatin A-4 (CA-4). The SAR

focuses on mimicking the trimethoxy-phenyl ring of colchicine.

Ring A (The "Trimethoxy" Mimic): A 3,4,5-trimethoxy substitution pattern is essential for high

affinity to the colchicine binding site on tubulin.

Ring B (The "B-Ring" Mimic): Substituents like 3-hydroxy-4-methoxy are favored. The

carbonyl bridge replaces the ethylene bridge of CA-4, improving chemical stability

(preventing cis-trans isomerization) while maintaining cytotoxicity.
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Experimental Protocols
Protocol 1: General Synthesis via Friedel-Crafts
Acylation
This protocol is designed for the synthesis of 4-methoxybenzophenone (a standard precursor).

[1]

Reagents:

Anisole (10 mmol)

Benzoyl chloride (10 mmol)

Aluminum chloride (AlCl3) (12 mmol)

Dichloromethane (DCM) (anhydrous, 20 mL)

Step-by-Step Methodology:

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a

dropping funnel. Flush with nitrogen.

Lewis Acid Activation: Add AlCl3 (1.6 g, 12 mmol) and dry DCM (10 mL) to the flask. Cool to

0°C using an ice bath.

Acyl Chloride Addition: Add benzoyl chloride (1.4 g, 10 mmol) dropwise over 10 minutes. Stir

for 15 minutes to generate the acylium ion intermediate (orange/red color change).

Substrate Addition: Dissolve anisole (1.08 g, 10 mmol) in DCM (10 mL) and add dropwise to

the reaction mixture at 0°C.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor

by TLC (Hexane/EtOAc 9:1).

Quenching: Pour the reaction mixture carefully into a beaker containing ice-water (50 mL)

and conc. HCl (2 mL) to decompose the aluminum complex.
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Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

Combine organic layers, wash with brine, dry over anhydrous

, and concentrate in vacuo.

Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

Protocol 2: Tubulin Polymerization Assay
To validate the biological mechanism of the synthesized derivatives.

Reagents:

Purified Tubulin protein (>99% pure, bovine brain source).

GTP (Guanosine triphosphate).

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Methodology:

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

Incubation: Add the test benzophenone derivative (dissolved in DMSO) to the tubulin solution

at varying concentrations (e.g., 1, 5, 10

). Final DMSO concentration should not exceed 1%.

Initiation: Transfer the mixture to a pre-warmed 96-well plate at 37°C.

Measurement: Monitor the increase in absorbance at 340 nm every 30 seconds for 60

minutes using a kinetic microplate reader.

Analysis: Polymerization manifests as an increase in turbidity (absorbance). Calculate the

as the concentration required to inhibit the maximum rate of polymerization by 50%
compared to the vehicle control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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